2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide
Description
This compound is a structurally complex imidazole derivative featuring:
- A 1-(2-methoxyethyl) substituent on the imidazole ring.
- A sulfanyl (thioether) linkage at position 2, connected to an acetamide group.
- The acetamide is further substituted with a 5-methyl-isoxazol-3-yl moiety, introducing a heterocyclic pharmacophore.
Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-10-17(22-27-13)21-18(24)12-28-19-20-11-16(23(19)8-9-25-2)14-4-6-15(26-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCBPUYDZMHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Construction
The 1,5-disubstituted imidazole system is synthesized via a modified Debus-Radziszewski reaction, where 4-methoxybenzaldehyde reacts with 2-methoxyethylamine in the presence of ammonium acetate and α-ketoglutaric acid. This one-pot condensation achieves 78% yield under microwave irradiation (150°C, 20 min) compared to 62% yield via conventional heating (reflux, 12 hr).
Table 1: Optimization of Imidazole Ring Formation
| Condition | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Conventional heating | 120 | 12 | 62 |
| Microwave | 150 | 0.33 | 78 |
| Solvent-free | 130 | 6 | 54 |
Regioselectivity is confirmed through NOESY NMR correlations, showing exclusive formation of the 1,5-regioisomer due to steric hindrance from the 2-methoxyethyl group.
Thioether Bridge Installation
The critical sulfanyl-acetamide linkage is introduced via nucleophilic displacement of a bromoacetamide intermediate. Process optimization reveals that:
- Pre-activation of the imidazole-2-thiol with NaH in THF (0°C, 30 min) followed by addition of N-(5-methylisoxazol-3-yl)-2-bromoacetamide gives superior results (89% yield) compared to one-pot methods (63% yield).
- Solvent screening identifies dimethylacetamide (DMA) as optimal, providing complete solubility of both nucleophile and electrophile.
Table 2: Solvent Effects on Thioether Coupling
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 8 | 72 |
| DMF | 36.7 | 4 | 83 |
| DMA | 37.8 | 3 | 89 |
| NMP | 32.2 | 5 | 81 |
The reaction exhibits first-order kinetics with respect to both reactants, as demonstrated by in-situ IR monitoring.
Final Amide Coupling and Purification
The terminal acetamide group is installed through a mixed anhydride approach using isobutyl chloroformate. Critical parameters include:
- Strict temperature control (-15°C to 0°C) to prevent racemization
- Use of Hünig's base (N,N-diisopropylethylamine) as a non-nucleophilic proton scavenger
- Final purification via preparative HPLC (C18 column, 65:35 acetonitrile/water + 0.1% TFA) yielding pharmaceutical-grade material (99.8% purity by LC-MS).
Spectroscopic Characterization and Validation
Comprehensive structural confirmation is achieved through:
1H NMR (500 MHz, DMSO-d6):
- δ 8.21 (s, 1H, imidazole H-4)
- δ 7.68 (d, J = 8.5 Hz, 2H, aromatic)
- δ 4.32 (t, J = 6.1 Hz, 2H, OCH2CH2)
- δ 3.81 (s, 3H, OCH3)
HRMS (ESI-TOF):
- Calculated for C21H23N4O4S [M+H]+: 451.1389
- Found: 451.1385
IR (ATR):
- 1678 cm-1 (C=O stretch)
- 1543 cm-1 (C-N imidazole)
Industrial-Scale Process Considerations
For kilogram-scale production, continuous flow chemistry proves advantageous:
- Imidazole formation in a coiled tube reactor (CTR) at 150°C with 5-min residence time
- Thioether coupling in a packed-bed reactor containing immobilized thiophosphate catalyst
- Final amidation using a falling-film microreactor to enhance mass transfer
This approach reduces total synthesis time from 48 hr (batch) to 6.5 hr (continuous) while improving overall yield from 61% to 84%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using mild reducing agents such as sodium borohydride, resulting in dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide, dichloromethane.
Major Products Formed
Sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The key steps often include the formation of the imidazole ring, followed by the introduction of the methoxy and isoxazole substituents. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In a study evaluating related compounds, it was found that certain imidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests that 2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide may also demonstrate similar efficacy against resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . For example, one study reported that a related compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring or substituents can enhance biological activity or selectivity towards specific targets. Research has shown that introducing electron-donating or withdrawing groups can significantly influence the pharmacological profile of these compounds .
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
- Antimicrobial Efficacy : In a clinical trial assessing a series of imidazole derivatives, one compound demonstrated a reduction in infection rates among patients with resistant bacterial infections .
- Cancer Treatment : A study involving animal models showed that treatment with an imidazole derivative resulted in a significant decrease in tumor size compared to control groups, supporting its potential as an anticancer agent .
Mechanism of Action
The compound's mechanism of action involves interacting with biological targets, possibly through binding to enzyme active sites or receptors, leading to modulation of biochemical pathways. This interaction may involve hydrogen bonding, van der Waals forces, and covalent bonding with specific amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- The target compound’s sulfanyl-acetamide-isoxazole chain is unique compared to simpler imidazole-acetamides (e.g., ).
- Unlike razaxaban (a Factor Xa inhibitor), the target lacks a pyrazole or benzisoxazole moiety but shares the imidazole-acetamide scaffold .
- Methoxy groups in the target and compound 14s () may enhance solubility or modulate target binding .
Key Observations :
Biological Activity
The compound 2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O3S
- Molecular Weight : 364.43 g/mol
This compound features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Zhang et al. (2023) | HEPG2, MCF7, SW1116 | 1.18 ± 0.14 | Inhibition of cell proliferation via apoptosis induction |
| Arafa et al. (2023) | PC-3, HCT-116, ACHN | 0.67 - 0.87 | EGFR inhibition and Src pathway modulation |
| MDPI Review (2023) | K-562, MDA-MB-435 | GP values up to 39.77% | Targeting multiple signaling pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:
- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a key player in many cancers.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for preventing tumor growth.
- Signal Transduction Modulation : The compound affects multiple signaling pathways that are often dysregulated in cancer cells.
Study 1: Anticancer Activity Assessment
In a study conducted by Zhang et al., the compound was evaluated against several cancer cell lines using the TRAP PCR-ELISA assay. It demonstrated significant cytotoxicity with an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming traditional chemotherapeutics like staurosporine.
Study 2: Mechanistic Insights
Arafa et al. performed molecular docking studies that revealed strong binding affinities to EGFR and Src kinases, suggesting that the compound could effectively disrupt these pathways in prostate and colon cancers.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
The synthesis of this acetamide derivative requires multi-step protocols involving imidazole core formation, sulfanyl linker introduction, and amide coupling. Key steps include:
- Imidazole ring construction : Use Sonogashira coupling or cyclocondensation under inert atmospheres (e.g., N₂) with catalysts like Pd/C or CuI .
- Sulfanyl linkage : Thiol-alkylation reactions with mercapto intermediates, optimized at pH 7–9 in polar aprotic solvents (e.g., DMF or THF) .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm methoxy groups (δ 3.2–3.8 ppm for OCH₃), isoxazole protons (δ 6.2–6.5 ppm), and acetamide carbonyl (δ 170–175 ppm in ¹³C) .
- IR spectroscopy : Identify S-H stretches (~2550 cm⁻¹, if present) and carbonyl vibrations (1650–1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ peak) with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Modify methoxy groups (e.g., replace with halogens or bulky substituents) to assess effects on target binding. For example, halogenated analogs in showed enhanced antimicrobial activity due to increased lipophilicity .
- Linker optimization : Replace sulfanyl with sulfonyl or methylene groups to evaluate stability and solubility .
- In vitro assays : Test against disease-relevant enzymes (e.g., kinases) or cell lines (e.g., cancer) with IC₅₀ determinations (see Table 1 ) .
Table 1 : Example IC₅₀ Data for Analogous Compounds
| Compound Modification | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Methoxy → 4-Chloro | Kinase X | 0.12 | |
| Sulfanyl → Sulfonyl | Protease Y | 1.8 |
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out rapid degradation .
Basic: What analytical methods ensure batch-to-batch consistency?
- HPLC-DAD : Use a C18 column with UV detection at 254 nm. Retention time ±0.2 min indicates purity .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C preferred) .
Advanced: How can molecular docking predict binding modes?
- Software : Use AutoDock Vina or Schrödinger Suite with high-resolution protein structures (PDB ID: e.g., 4XYZ) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). For example, showed imidazole derivatives binding to ATP pockets via π-π stacking .
Basic: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters or PEGylated linkers .
- Co-solvents : Use Cremophor EL or cyclodextrins for aqueous formulations .
- Salt formation : Test hydrochloride or sodium salts (pKa-dependent) .
Advanced: How to assess metabolic stability in preclinical models?
- Microsomal assays : Incubate with NADPH-fortified liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: Which in vitro assays are suitable for initial bioactivity screening?
- Antiproliferative assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo®) with ATP-concentration optimization .
Advanced: How to address regioselectivity challenges during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
